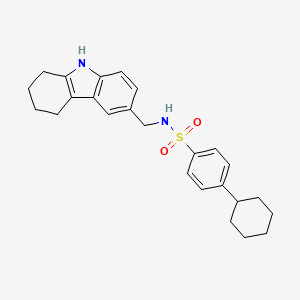
4-cyclohexyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzenesulfonamide
説明
4-cyclohexyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzenesulfonamide, also known as SB-269970, is a selective serotonin 5-HT7 receptor antagonist. It is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of research.
作用機序
4-cyclohexyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzenesulfonamide acts as a selective antagonist of the serotonin 5-HT7 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The blockade of this receptor by 4-cyclohexyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzenesulfonamide leads to the modulation of various signaling pathways, including the cAMP and calcium signaling pathways. This modulation has been shown to have an impact on the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
4-cyclohexyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, synaptic plasticity, and neurogenesis. It has also been shown to have an impact on the regulation of the HPA axis, which plays a crucial role in the stress response. 4-cyclohexyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzenesulfonamide has been shown to have anxiolytic and antidepressant-like effects in animal models.
実験室実験の利点と制限
One of the advantages of 4-cyclohexyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzenesulfonamide is its high selectivity for the serotonin 5-HT7 receptor, which allows for the specific modulation of this receptor without affecting other receptors. This selectivity makes it an ideal tool for studying the role of the 5-HT7 receptor in various physiological and pathological processes. However, one of the limitations of 4-cyclohexyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzenesulfonamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the study of 4-cyclohexyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzenesulfonamide. One direction is the investigation of its potential use in the treatment of drug addiction, as it has been shown to modulate the activity of the mesolimbic dopamine system, which is involved in reward processing. Another direction is the investigation of its potential use in the treatment of neurodegenerative disorders, as it has been shown to have neuroprotective effects in animal models. Additionally, the development of more potent and selective 5-HT7 receptor antagonists could lead to the discovery of new therapeutic targets for various diseases and disorders.
科学的研究の応用
4-cyclohexyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various fields of research, including neuroscience, psychiatry, and drug addiction. It has been shown to modulate the activity of the serotonergic system, which plays a crucial role in regulating mood, cognition, and behavior. 4-cyclohexyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzenesulfonamide has been studied for its potential use in the treatment of depression, anxiety disorders, and schizophrenia.
特性
IUPAC Name |
4-cyclohexyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O2S/c28-30(29,21-13-11-20(12-14-21)19-6-2-1-3-7-19)26-17-18-10-15-25-23(16-18)22-8-4-5-9-24(22)27-25/h10-16,19,26-27H,1-9,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUZQLSQSRYJFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC4=C(C=C3)NC5=C4CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclohexyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B4304562.png)
![N-[2-(4-chlorophenyl)ethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B4304571.png)
![N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4304582.png)
![2-(1-adamantyl)-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}acetamide](/img/structure/B4304586.png)
![4-({[2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]carbonyl}amino)-N-(2-phenylethyl)benzamide](/img/structure/B4304592.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,6-trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide](/img/structure/B4304603.png)
![2-({[2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]carbonyl}amino)-N-(4-fluorophenyl)benzamide](/img/structure/B4304609.png)
![octahydro-2H-quinolizin-1-ylmethyl 3-chloro-5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B4304641.png)
![octahydro-2H-quinolizin-1-ylmethyl 3-chloro-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B4304648.png)
![3-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)-5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4304650.png)
![2-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4304654.png)
![N-(1-adamantylmethyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4304662.png)